molecular formula C14H10F2O2 B3089400 4-(2,5-Difluorophenyl)-3-methylbenzoic acid CAS No. 1192548-31-4

4-(2,5-Difluorophenyl)-3-methylbenzoic acid

Cat. No. B3089400
CAS RN: 1192548-31-4
M. Wt: 248.22 g/mol
InChI Key: PURBYVZRYQCDEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. The presence of the benzoic acid group suggests that it could participate in reactions typical of carboxylic acids, while the fluorine atoms might make the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the fluorine atoms and the methyl group, as well as the overall shape and size of the molecule .

Scientific Research Applications

Hydrogen Bond Mediated Networks in Coordination Polymers

Coordination polymers involving similar difluorophenyl compounds, such as 3,5-dinitro-4-methylbenzoic acid, have been studied for their ability to form supramolecular assemblies through hydrogen bonding. These structures have potential applications in material science, particularly in creating host-guest systems for molecular encapsulation and selective molecule transport (Varughese & Pedireddi, 2005).

Regioexhaustive Functionalization of Difluorophenols

The functionalization of difluorophenols into various difluorinated hydroxybenzoic acids, through organometallic intermediates, highlights the synthetic versatility of difluorophenyl compounds. This process has implications for the synthesis of complex organic molecules with specific functional groups, which can be critical in pharmaceutical and material sciences (Marzi, Gorecka, & Schlosser, 2004).

Novel Co-crystal Salts Formation

Research on pyrimethamine-based novel co-crystal salts with 4-methylbenzoic acid showcases the potential of difluorophenyl derivatives in forming stable crystal structures with significant applications in drug formulation and delivery systems. The stability and molecular interactions within these crystals offer insights into designing more effective pharmaceutical compounds (Ashfaq et al., 2020).

Molecular Structure Analysis through Computational Methods

Studies on various benzoic acid derivatives, including those with difluorophenyl groups, using density functional theory (DFT) and other computational methods, provide a deep understanding of their molecular properties. This knowledge is essential for the rational design of materials and molecules with desired physical, chemical, and biological properties (Kumar et al., 2014).

Synthesis and Characterization of Thiourea Derivatives

Research into the synthesis of thiourea derivatives using compounds like 4-methylbenzoic acid demonstrates the potential for developing novel organic molecules with applications in catalysis, material science, and as intermediates in pharmaceutical synthesis (Yusof et al., 2010).

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to comment on its mechanism of action. If this compound is used in a biological context, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

As with any chemical compound, handling “4-(2,5-Difluorophenyl)-3-methylbenzoic acid” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used. Unfortunately, without more specific information, it’s difficult to predict future directions .

properties

IUPAC Name

4-(2,5-difluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURBYVZRYQCDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689710
Record name 2',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorophenyl)-3-methylbenzoic acid

CAS RN

1192548-31-4
Record name 2′,5′-Difluoro-2-methyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192548-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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